2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
Description
BenchChem offers high-quality 2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-2-18-26-15-5-3-12(9-16(15)29-18)19(28)25-14-7-8-27(11-14)17-6-4-13(10-24-17)20(21,22)23/h3-6,9-10,14H,2,7-8,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZITDNRAPYHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have shown excellent potency towards rorγt.
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of similar compounds.
Biochemical Pathways
Compounds with similar structures have been shown to interact with multiple receptors, which can lead to a variety of biological effects.
Biological Activity
The compound 2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a synthetic derivative that incorporates a thiazole moiety, which has been associated with various biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A benzo[d]thiazole core that provides a scaffold for biological activity.
- A trifluoromethyl group on the pyridine ring, enhancing lipophilicity and biological potency.
- A pyrrolidine moiety that may influence receptor binding and activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy.
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases implicated in tumor growth. For example, thiazoles have been shown to interact with the ATP-binding pocket of kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that a related thiazole compound exhibited an IC50 value of less than 10 µM against human glioblastoma cells (U251), indicating potent anticancer activity .
- Another investigation reported that thiazole derivatives could inhibit Bcl-2 family proteins, which are crucial for cancer cell survival, thus promoting apoptosis in resistant cancer types .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly impact anticonvulsant efficacy.
- Research Findings : One study reported that a series of thiazole-integrated compounds displayed promising anticonvulsant effects in animal models, with certain analogues achieving complete protection against seizures .
Other Biological Activities
Thiazoles have been implicated in various other biological activities including:
- Antimicrobial : Some thiazole derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Certain compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Data Summary
| Activity Type | Compound Reference | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thiazole Derivative | <10 µM (U251 cells) | Kinase inhibition |
| Anticonvulsant | Thiazole Analogues | Varies | Modulation of neurotransmitter systems |
| Antimicrobial | Various | Varies | Disruption of microbial cell wall synthesis |
| Anti-inflammatory | Selected Compounds | Varies | Inhibition of cytokine production |
Preparation Methods
Hantzsch Thiazole Cyclization
The 2-ethylbenzo[d]thiazole scaffold is constructed via Hantzsch thiazole synthesis. Ethyl 2-amino-4-cyanobenzoate reacts with ethyl thiooxalate in ethanol under reflux to form the thiazole ring. Subsequent hydrolysis of the nitrile group using aqueous HCl yields the carboxylic acid. Alternative routes employ α-bromoketones; for example, 2-amino-5-bromoacetophenone cyclizes with thiourea in DMF at 80°C to generate the thiazole nucleus.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethyl thiooxalate, EtOH, reflux, 12 h | 72% | |
| Nitrile hydrolysis | 6M HCl, 100°C, 4 h | 85% |
Functionalization at Position 2
Introduction of the ethyl group at position 2 is achieved via alkylation of the thiazole nitrogen. Sodium hydride in THF deprotonates the thiazole, followed by treatment with ethyl iodide at 0°C to room temperature. Quenching with aqueous NH4Cl and extraction with ethyl acetate affords the 2-ethyl derivative in 68–75% yield.
Preparation of 1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Amine
Pyrrolidine Ring Formation
Pyrrolidin-3-amine is synthesized from tert-butyl pyrrolidin-3-ylcarbamate via Boc protection and subsequent deprotection. Cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions generates the pyrrolidine ring, followed by Boc protection using di-tert-butyl dicarbonate in dichloromethane.
Pyridine Substitution via Nucleophilic Aromatic Substitution
2-Chloro-5-(trifluoromethyl)pyridine reacts with pyrrolidin-3-amine in the presence of potassium carbonate in DMF at 120°C for 24 h. The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward displacement of the chloride.
Optimized Conditions
- Reagents : 2-Chloro-5-(trifluoromethyl)pyridine (1.2 equiv), pyrrolidin-3-amine (1.0 equiv), K2CO3 (2.0 equiv)
- Solvent : DMF, 120°C, 24 h
- Yield : 54% (purified via silica gel chromatography)
Amide Bond Formation and Final Coupling
Carboxylic Acid Activation
The 2-ethylbenzo[d]thiazole-6-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl2) in dichloromethane at 40°C for 2 h. Alternatively, uronium-based activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct coupling in DMF with DIEA (N,N-diisopropylethylamine) as a base.
Coupling with Pyrrolidin-3-Amine
The activated acid reacts with 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine in anhydrous DMF at 0°C to room temperature for 12 h. Workup involves dilution with water, extraction with ethyl acetate, and purification via reversed-phase HPLC to isolate the final product.
Representative Protocol
- Reagents : 2-Ethylbenzo[d]thiazole-6-carboxylic acid (1.0 equiv), HATU (1.5 equiv), DIEA (3.0 equiv)
- Conditions : DMF, 0°C → rt, 12 h
- Yield : 62% (HPLC purity >95%)
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (DMSO-d6): δ 8.38 (d, 1H, pyridine-H), 7.75 (dd, 1H, pyridine-H), 6.95 (d, 1H, pyridine-H), 4.21–4.36 (m, 2H, pyrrolidine-H), 3.00–3.14 (m, 2H, pyrrolidine-H), 2.50–2.62 (m, 1H, pyrrolidine-H), 1.81–1.93 (m, 2H, pyrrolidine-H), 1.42–1.60 (m, 2H, pyrrolidine-H), 1.25 (t, 3H, CH2CH3).
- MS (ESI) : m/z = 475.2 [M+H]+.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) confirms a purity of 98.5%.
Q & A
Q. How to integrate this compound into a structure-activity relationship (SAR) study for kinase inhibitors?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modifications at the ethyl group (position 2) and pyridine ring (position 5) to map steric and electronic effects .
- Kinase panel screening : Test against a 50-kinase panel (e.g., DiscoverX) to identify selectivity profiles. Use KINOMEscan for binding competition assays .
Q. What catalytic systems improve yield in large-scale synthesis of the pyrrolidine-thiazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
